Lipophilicity Reduction: 5-Bromo-2-fluorothiazole (LogP 2.19) Demonstrates 0.4–0.7 Log Unit Lower Lipophilicity Versus 5-Bromo-2-chlorothiazole
Direct comparison of computed and vendor-reported logP values reveals that 5-bromo-2-fluorothiazole exhibits substantially lower lipophilicity than its 2-chloro analog. The fluorine substituent reduces calculated lipophilicity by approximately 0.4–0.7 logP units relative to chlorine [1]. Specifically, 5-bromo-2-fluorothiazole has a vendor-reported logP of 2.19 [1], while 5-bromo-2-chlorothiazole reports an XLogP3 of 2.9 and a vendor logP of 2.56 . This difference is consequential in medicinal chemistry, where lower lipophilicity correlates with reduced off-target promiscuity, improved aqueous solubility, and more favorable metabolic profiles.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | LogP = 2.19 (ChemSpace), XLogP3-AA = 2.4 (PubChem) |
| Comparator Or Baseline | 5-Bromo-2-chlorothiazole: XLogP3 = 2.9 (BOC Sciences), logP = 2.559 (BOC Sciences) |
| Quantified Difference | ΔlogP = 0.36–0.71 units lower for 5-bromo-2-fluorothiazole |
| Conditions | Computed physicochemical properties from multiple vendor and database sources |
Why This Matters
Lower logP values are empirically associated with improved ligand efficiency metrics and reduced attrition risk in drug discovery programs.
- [1] ChemSpace. 5-Bromo-2-fluoro-1,3-thiazole: Properties. LogP 2.19. View Source
